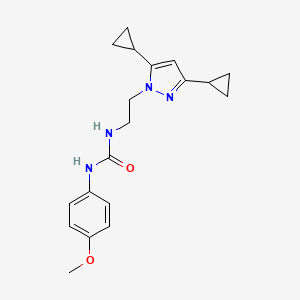
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a urea derivative that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Hydrogel Formation and Morphology Tuning
One research avenue is the study of hydrogels formed by related urea compounds. For instance, a study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea explores its ability to form hydrogels across a range of acids, with the gelation properties and physical characteristics—such as morphology and rheology—being tunable by varying the identity of the anion present in the solution. This indicates potential applications in creating materials with specific mechanical properties for biomedical and engineering uses (Lloyd & Steed, 2011).
Antimicrobial and Antitumor Agents
Another significant application area is in the development of antimicrobial and antitumor agents. Compounds containing urea and thiourea moieties, similar in structural framework to the query compound, have been synthesized and evaluated for their antibacterial activity. For example, novel heterocyclic compounds containing a sulfonamido moiety have demonstrated high antibacterial activities, suggesting potential as new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and shown to possess anti-tumor activities, pointing towards their use in cancer treatment (Nassar, Atta-Allah, & Elgazwy, 2015).
Synthesis of Complex Molecules
The synthesis and transformation of urea derivatives have also been explored for creating complex molecular structures. For example, research on the synthesis of novel pyridine and naphthyridine derivatives involving urea derivatives indicates the potential for creating a variety of compounds with possible pharmaceutical applications (Abdelrazek et al., 2010).
Material Science and Chemical Synthesis
Urea derivatives are also instrumental in material science and chemical synthesis. For instance, their role in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases their utility in improving synthetic methodologies, potentially impacting various fields, including drug development and materials engineering (Machado et al., 2011).
Propriétés
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-8-6-15(7-9-16)21-19(24)20-10-11-23-18(14-4-5-14)12-17(22-23)13-2-3-13/h6-9,12-14H,2-5,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGWKXIVJLJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

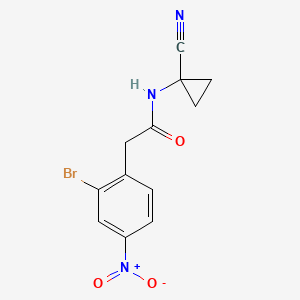
![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)



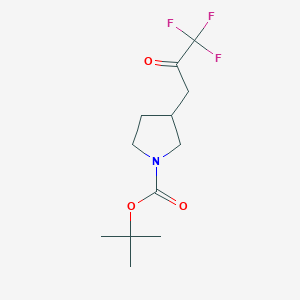
![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)
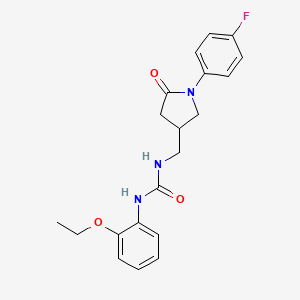
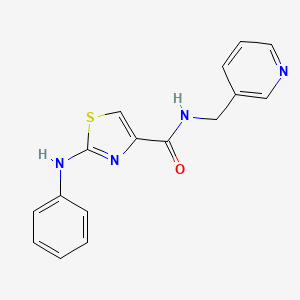


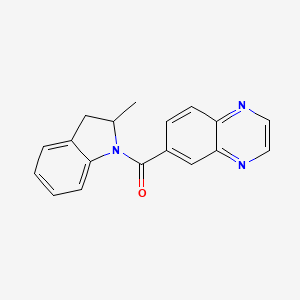

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)